Methyl 4,6-dibromo-3-methoxypicolinate
Overview
Description
Methyl 4,6-dibromo-3-methoxypicolinate is a chemical compound with the molecular formula C8H7Br2NO3 and a molecular weight of 324.95 g/mol . It is a derivative of picolinic acid, characterized by the presence of bromine and methoxy groups on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dibromo-3-methoxypicolinate typically involves the bromination of 3-methoxypicolinic acid followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid, under controlled temperature conditions. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dibromo-3-methoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4,6-dibromo-3-methoxypicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of Methyl 4,6-dibromo-3-methoxypicolinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atoms and methoxy group play crucial roles in its reactivity and binding affinity. The exact pathways and targets can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,6-dichloro-3-methoxypicolinate
- Methyl 4,6-difluoro-3-methoxypicolinate
- Methyl 4,6-diiodo-3-methoxypicolinate
Uniqueness
Methyl 4,6-dibromo-3-methoxypicolinate is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence its reactivity, making it suitable for specific types of chemical reactions and applications .
Properties
IUPAC Name |
methyl 4,6-dibromo-3-methoxypyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO3/c1-13-7-4(9)3-5(10)11-6(7)8(12)14-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYFGOKHFWBMEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1Br)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617043 | |
Record name | Methyl 4,6-dibromo-3-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350602-03-8 | |
Record name | Methyl 4,6-dibromo-3-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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